molecular formula C18H20N2O2S2 B2549762 1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-indole CAS No. 1428365-37-0

1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-indole

Cat. No.: B2549762
CAS No.: 1428365-37-0
M. Wt: 360.49
InChI Key: OPPJLZMPELPKFF-UHFFFAOYSA-N
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Description

1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-indole is a complex organic compound that features a combination of indole, piperidine, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-indole typically involves multi-step organic reactions. One common approach is the condensation of thiophene-2-sulfonyl chloride with piperidine, followed by the alkylation of the resulting sulfonamide with an indole derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.

    Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-indole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-indole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with proteins that play a role in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(thiophen-2-ylsulfonyl)piperidine
  • 1-(thiophen-2-ylsulfonyl)indole
  • 1-(piperidin-4-yl)methyl-1H-indole

Uniqueness

1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-indole is unique due to the combination of its structural components, which confer specific chemical and biological properties

Properties

IUPAC Name

1-[(1-thiophen-2-ylsulfonylpiperidin-4-yl)methyl]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S2/c21-24(22,18-6-3-13-23-18)20-11-7-15(8-12-20)14-19-10-9-16-4-1-2-5-17(16)19/h1-6,9-10,13,15H,7-8,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPJLZMPELPKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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